N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.124. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. New compounds containing the 1,3,4-oxadiazole ring have exceeded the activity of known antibiotics, indicating their potential as new drug candidates (Glomb & Świątek, 2021).
Antitubercular Activity
Modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown significant in vitro antitubercular activity against various Mycobacterium strains. This highlights their potential in designing new leads for anti-TB compounds (Asif, 2014).
Cancer Research
1,3,4-Oxadiazole derivatives are being explored for their anticancer properties. These compounds exhibit a wide range of biological activities that make them potential candidates for cancer treatment, due to their effective binding with different enzymes and receptors in biological systems (Verma et al., 2019).
Drug Development
The 1,3,4-oxadiazole core is significant in new drug development, serving as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters. They find applications in various domains such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors, demonstrating their wide applicability in medicinal chemistry and material science (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing
1,3,4-Oxadiazoles are also prominent in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. This makes them a choice for metal-ion sensors, showcasing the diversity of their applications beyond pharmacology into material science and analytical chemistry (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown significant activity against certain bacteria, such asSalmonella typhi .
Mode of Action
It’s known that oxadiazole derivatives, to which this compound belongs, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Biochemical Pathways
It’s known that similar compounds have shown anti-Salmonella typhi activity , suggesting they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant antibacterial activity againstSalmonella typhi , suggesting that they may have a bactericidal or bacteriostatic effect.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWCFMVZAEZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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